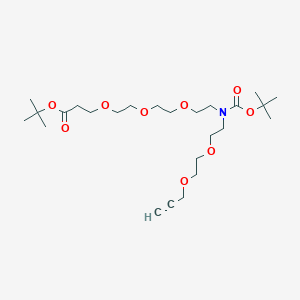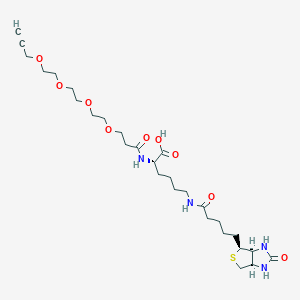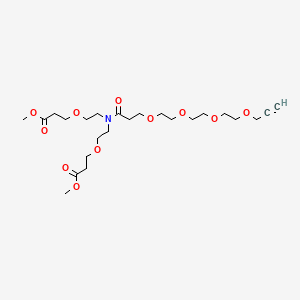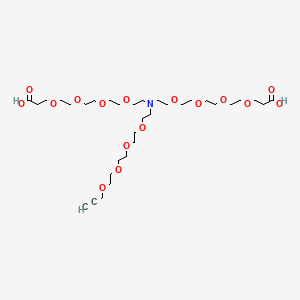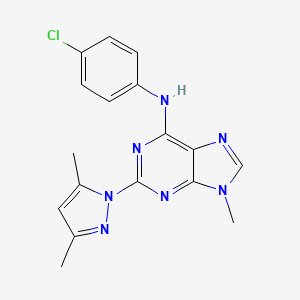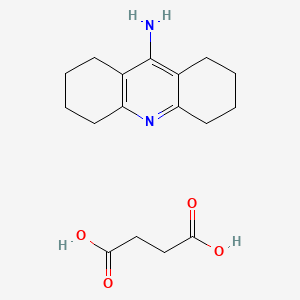
Octahydroaminoacridine succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroaminoacridine succinate is an acetylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
1. Pharmacokinetics in Healthy Subjects
Octahydroaminoacridine succinate's pharmacokinetics have been explored in healthy subjects. One study developed a liquid chromatography-tandem mass spectrometry method for its quantification in human plasma, finding it rapidly absorbed and eliminated with a half-life of about 2.89 hours (Han et al., 2009). Another study investigated its pharmacokinetics across different doses in healthy Chinese subjects, indicating its potential as a promising Alzheimer's disease therapy drug (Zhao et al., 2012).
2. Role in Bio-Based Chemical Production
Succinate, a component of octahydroaminoacridine succinate, is significant in bio-based chemical production. Research on metabolic engineering of microorganisms for succinic acid production highlights its importance as a bio-based building block (Ahn et al., 2016). This includes work on enhancing the cellular permeability of drugs, where succinic acid has been used as a linker in dendrimer prodrugs (Najlah et al., 2007).
3. Biotechnological Applications
Succinic acid's biotechnological applications are also explored in areas such as fermentation and extraction processes. Studies have investigated the reactive extraction of succinic acid, focusing on high molecular weight amines as effective extractants (Kurzrock & Weuster‐Botz, 2011). The metabolic engineering of cyanobacteria for photosynthetic succinate production is another area of research, demonstrating the possibility of bio-based succinate production through photosynthesis (Lan & Wei, 2016).
4. Medical Research Applications
In medical research, octahydroaminoacridine succinate has been studied for its efficacy in Alzheimer's disease treatment. A phase II multicenter randomized controlled trial investigated its effects in mild-to-moderate Alzheimer's disease, finding significant improvements in cognitive function and behavior (Xiao et al., 2017).
Propiedades
Número CAS |
866245-79-6 |
|---|---|
Nombre del producto |
Octahydroaminoacridine succinate |
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.389 |
Nombre IUPAC |
butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
SXNZJEKZKUJFLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Octahydroaminoacridine succinate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




